molecular formula C11H19N3 B1440252 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 1181826-14-1

1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B1440252
CAS No.: 1181826-14-1
M. Wt: 193.29 g/mol
InChI Key: CNIAQZASAMBYNA-UHFFFAOYSA-N
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Description

“1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine” is a chemical compound with the CAS Number: 1181826-14-1 . It has a molecular weight of 193.29 . The compound is typically stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is "1S/C11H19N3/c1-11(2,3)14-10-6-4-5-9(12)8(10)7-13-14/h7,9H,4-6,12H2,1-3H3" .


Physical And Chemical Properties Analysis

The compound is an oil at room temperature .

Scientific Research Applications

Combinatorial Synthesis of Fused Tetracyclic Heterocycles

A study by Li et al. (2013) utilized amines including 1H-indazol-5-amine and similar structures in a three-component reaction to synthesize fused tetracyclic heterocycles under catalyst-free conditions, yielding compounds with potential biological activities Li et al., 2013.

Synthesis and Crystal Structure of Antitumor Compounds

Ye Jiao et al. (2015) synthesized a compound structurally related to 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, demonstrating its crystal structure and potential antitumor activity, highlighting the pharmaceutical relevance of such compounds Ye Jiao et al., 2015.

Intermediate Role in Synthesis of Targeted Molecules

Qi Zhang et al. (2022) discussed the synthesis of an intermediate compound crucial for the development of a targeted mTOR PROTAC molecule, showcasing the role of such structures in advanced drug synthesis Qi Zhang et al., 2022.

Synthesis and Reduction of Triazole Oxides

Zelenov et al. (2014) developed a new approach to synthesize 4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides, demonstrating the versatility of tert-butyl-based compounds in synthesizing nitrogen-rich heterocycles Zelenov et al., 2014.

Versatile Intermediates for Asymmetric Synthesis of Amines

Ellman et al. (2002) discussed the use of N-tert-butanesulfinyl imines, which share structural similarities with the compound , as versatile intermediates for the asymmetric synthesis of amines, highlighting the importance of such structures in synthetic organic chemistry Ellman et al., 2002.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and influencing the overall biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, affecting the overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the threshold effects and potential toxicity of this compound is crucial for its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and alter metabolite levels within cells. For example, this compound may inhibit or activate key enzymes in metabolic pathways, leading to changes in the production or utilization of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes and its accumulation in certain cellular compartments. Understanding the transport mechanisms and distribution patterns of this compound can provide insights into its overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

1-tert-butyl-4,5,6,7-tetrahydroindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-11(2,3)14-10-6-4-5-9(12)8(10)7-13-14/h7,9H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIAQZASAMBYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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